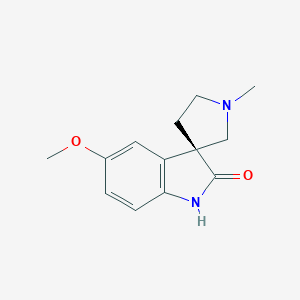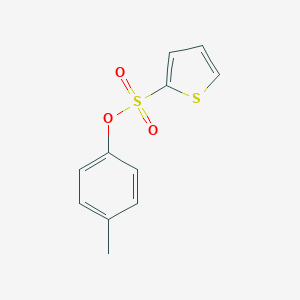
2-Thiophenesulfonic acid, 4-methylphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophenesulfonic acid, 4-methylphenyl ester is a chemical compound that has gained significant attention in scientific research due to its various applications in the field of chemistry and biology. It is a highly reactive compound that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in the field.
Wirkmechanismus
The mechanism of action of 2-Thiophenesulfonic acid, 4-methylphenyl ester is not fully understood, but it is believed to act as a nucleophile, reacting with electrophilic species in the reaction mixture. It has been found to be highly reactive, making it a valuable tool in chemical reactions that require a strong nucleophile.
Biochemische Und Physiologische Effekte
2-Thiophenesulfonic acid, 4-methylphenyl ester has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. It has also been found to have antioxidant properties, protecting cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Thiophenesulfonic acid, 4-methylphenyl ester is its high reactivity, which makes it a valuable tool in chemical reactions that require a strong nucleophile. However, its reactivity can also be a limitation, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions. Additionally, its high reactivity can make it difficult to handle, requiring careful handling and storage.
Zukünftige Richtungen
There are numerous future directions for research involving 2-Thiophenesulfonic acid, 4-methylphenyl ester. One area of interest is in the development of new synthetic methods for the compound, with a focus on optimizing reaction conditions to minimize side reactions and improve yields. Another area of interest is in the development of new applications for the compound, such as in the synthesis of new organic compounds or as a catalyst in new chemical reactions. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the field of biology.
Synthesemethoden
The synthesis of 2-Thiophenesulfonic acid, 4-methylphenyl ester can be achieved through several methods, including the reaction of 4-methylphenol with thiophene-2-sulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dichloromethane or chloroform and can be optimized by adjusting the reaction conditions such as temperature and reaction time.
Wissenschaftliche Forschungsanwendungen
2-Thiophenesulfonic acid, 4-methylphenyl ester has found numerous applications in scientific research, including as a reagent in the synthesis of various organic compounds. It has also been used as a catalyst in a range of chemical reactions, including the synthesis of pyridines and pyrimidines. Additionally, it has been used as a pH indicator in biochemical assays and as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
88022-36-0 |
|---|---|
Produktname |
2-Thiophenesulfonic acid, 4-methylphenyl ester |
Molekularformel |
C11H10O3S2 |
Molekulargewicht |
254.3 g/mol |
IUPAC-Name |
(4-methylphenyl) thiophene-2-sulfonate |
InChI |
InChI=1S/C11H10O3S2/c1-9-4-6-10(7-5-9)14-16(12,13)11-3-2-8-15-11/h2-8H,1H3 |
InChI-Schlüssel |
OHBAEDNNTJZQNR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CS2 |
Kanonische SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



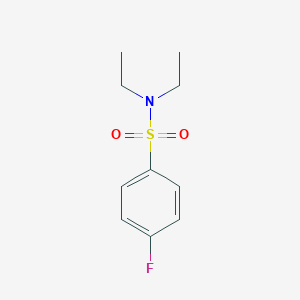
![N-[(2-Chlorophenyl)methyl]glycine](/img/structure/B180898.png)
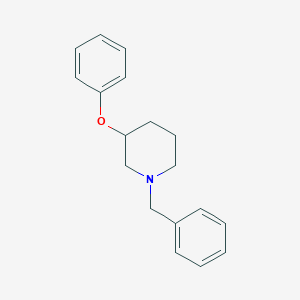
![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)
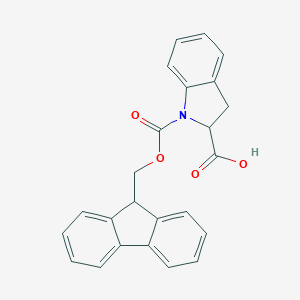

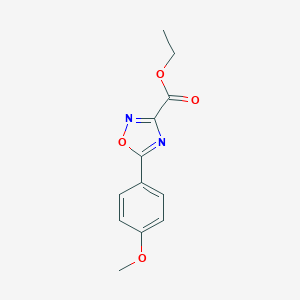
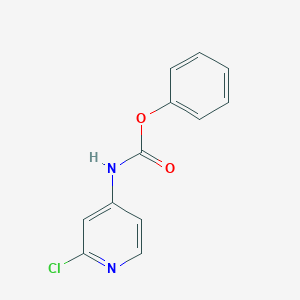

![1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro-](/img/structure/B180911.png)
![2-(Benzo[d]thiazol-2-yl)acetic acid](/img/structure/B180915.png)
![N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine](/img/structure/B180916.png)

